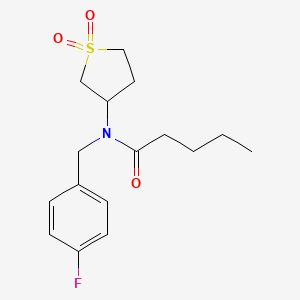

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)pentanamide

Description

Overview of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-Fluorobenzyl)pentanamide

This compound is a synthetic organic compound with the molecular formula $$ \text{C}{16}\text{H}{22}\text{FNO}_{3}\text{S} $$ and a molecular weight of 327.4 g/mol. Its structure features a tetrahydrothiophene ring (a five-membered sulfur-containing heterocycle) modified with two sulfonyl oxygen atoms (1,1-dioxide group), a 4-fluorobenzyl substituent, and a pentanamide chain. The compound’s unique architecture combines sulfone, fluorinated aromatic, and amide functionalities, which are frequently explored in medicinal and materials chemistry.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{16}\text{H}{22}\text{FNO}_{3}\text{S} $$ |

| Molecular Weight | 327.4 g/mol |

| CAS Registry Numbers | 847164-20-9, 4244101, DTXSID401333103 |

| Structural Features | Tetrahydrothiophene-1,1-dioxide, 4-fluorobenzyl, pentanamide |

The sulfone group enhances polarity and potential hydrogen-bonding capacity, while the fluorinated aromatic ring may improve metabolic stability in biological systems.

Historical Context and Discovery

This compound was first documented in chemical databases on September 13, 2005, with subsequent updates reflecting ongoing research interest. While its initial synthesis context remains unspecified in public records, the compound’s structural motifs suggest it was likely developed during exploratory studies on sulfone-containing heterocycles or fluorinated pharmacophores. Such compounds gained prominence in the early 2000s as researchers sought to optimize drug-like properties through strategic incorporation of sulfur and fluorine atoms. The absence of patent literature implies it may serve as an intermediate or reference standard rather than a therapeutic candidate itself.

Relevance in Contemporary Chemical Research

In modern chemistry, this compound exemplifies the interplay between heterocyclic sulfones and fluorinated aromatic systems—two domains critical to pharmaceutical development. Sulfones are pivotal in antibiotics (e.g., dapsone) and anti-inflammatory agents, while fluorinated groups often enhance bioavailability and target affinity. Researchers may investigate this compound to:

- Elucidate structure-activity relationships in sulfone-containing molecules.

- Develop synthetic methodologies for functionalized tetrahydrothiophene derivatives.

- Explore its potential as a building block for metal-organic frameworks or polymer precursors.

Its dual functionalization (sulfone and fluoroaryl) also positions it as a candidate for studying electronic effects in catalysis or materials science.

Scope and Structure of the Review

This review systematically examines this compound through the lens of synthetic chemistry, structural analysis, and emerging applications. Subsequent sections will detail:

- Synthetic pathways and optimization strategies.

- Spectroscopic and computational characterization data.

- Comparative analyses with structurally related compounds.

- Potential research directions in medicinal and industrial chemistry.

By contextualizing existing data and identifying knowledge gaps, this work aims to inform future investigations into this multifunctional molecule.

Properties

CAS No. |

847164-20-9 |

|---|---|

Molecular Formula |

C16H22FNO3S |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide |

InChI |

InChI=1S/C16H22FNO3S/c1-2-3-4-16(19)18(15-9-10-22(20,21)12-15)11-13-5-7-14(17)8-6-13/h5-8,15H,2-4,9-12H2,1H3 |

InChI Key |

ZBNSOFJNZLXMTD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)F)C2CCS(=O)(=O)C2 |

solubility |

46.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Oxidation of Tetrahydrothiophene to Tetrahydrothiophene 1,1-Dioxide

Tetrahydrothiophene is oxidized to its sulfone derivative using hydrogen peroxide (H₂O₂) in acetic acid under reflux (80–90°C for 6–8 hours). Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to room temperature (RT) achieve comparable yields (85–92%).

Table 1: Oxidation Conditions and Yields

| Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | 80°C | 8 | 88 |

| mCPBA | DCM | 0°C → RT | 4 | 92 |

Introduction of the Amine Group at the 3-Position

The 3-position of tetrahydrothiophene 1,1-dioxide is functionalized via bromination followed by nucleophilic substitution. Bromination with N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) yields 3-bromotetrahydrothiophene 1,1-dioxide, which undergoes amination with aqueous ammonia (NH₃) in tetrahydrofuran (THF) at 100°C (12 hours, 65–70% yield).

Alkylation with 4-Fluorobenzyl Bromide

The secondary amine 1,1-dioxidotetrahydrothiophen-3-amine is alkylated with 4-fluorobenzyl bromide to introduce the aryl group.

Reaction Optimization

Optimal conditions use potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 60°C for 6 hours, achieving 78% yield. Excess 4-fluorobenzyl bromide (1.2 equiv) minimizes di-alkylation byproducts.

Table 2: Alkylation Parameters

| Base | Solvent | Temperature | Equiv (Benzyl Bromide) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 60°C | 1.2 | 78 |

| NaH | THF | 0°C → RT | 1.5 | 65 |

Acylation with Pentanoyl Chloride

The final step involves forming the amide bond between N-(4-fluorobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine and pentanoyl chloride.

Coupling Strategies

Triethylamine (TEA) in DCM at 0°C facilitates the reaction, with pentanoyl chloride (1.1 equiv) added dropwise. Quenching with ice water and extraction yields the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate). Yield: 82–85%.

Mechanistic Insight : The base scavenges HCl, shifting equilibrium toward amide formation. Steric hindrance from the 4-fluorobenzyl group necessitates prolonged reaction times (4–6 hours).

Alternative Synthetic Routes

Reductive Amination Approach

Condensation of 1,1-dioxidotetrahydrothiophen-3-one with 4-fluorobenzylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in DCM (RT, 12 hours) forms the secondary amine directly, bypassing bromination steps. Yield: 70%.

One-Pot Sulfonation-Acylation

Sequential oxidation and acylation in a single reactor reduce purification steps. However, competing sulfone over-oxidation and low amine reactivity limit yield (55–60%).

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 6.95 (t, 2H, Ar-H), 4.45 (s, 2H, N-CH₂-Ar), 3.80–3.60 (m, 2H, tetrahydrothiophene-H), 2.95–2.75 (m, 4H, SO₂-CH₂).

-

HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Catalytic Enhancements

Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) for amine synthesis improves regioselectivity but increases cost.

Solvent Recycling

DMF recovery via distillation reduces waste and costs, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfone group can undergo further oxidation under strong conditions.

Reduction: The compound can be reduced to remove the sulfone group or to modify the amide functionality.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Higher oxidation states of the sulfone group.

Reduction: Corresponding sulfide or amine derivatives.

Substitution: Modified aromatic compounds with different substituents.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)pentanamide may have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)pentanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The sulfone and fluorobenzyl groups can play crucial roles in these interactions, influencing the compound’s affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Pentanamide Derivatives

N-(4-Methoxyphenyl)Pentanamide

- Structure : Features a 4-methoxyphenyl group instead of 4-fluorobenzyl and lacks the tetrahydrothiophene dioxide moiety.

- Activity : Demonstrates anthelmintic efficacy comparable to albendazole but with lower cytotoxicity in human (SH-SY5Y) and monkey (Vero) cell lines .

- Drug-likeness : Complies with Lipinski’s Rule of Five, Ghose, Veber, and Muegge filters, with a topological polar surface area (TPSA) of 49.3 Ų, favoring oral bioavailability .

- Key Difference : The absence of fluorine and sulfone groups may reduce metabolic stability compared to the target compound.

N-(4-(Thiophen-3-yl)Phenyl)-5-(4-(2-(Trifluoromethyl)Phenyl)-1,4-Diazepan-1-yl)Pentanamide (7s)

- Structure : Incorporates a thiophene-phenyl group and a trifluoromethyl-substituted diazepane ring.

- Activity : Shows dopamine D3 receptor selectivity, with a 51% yield in synthesis .

2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyridin-2-yl)Sulfamoyl)Phenyl)Pentanamide

- Structure : Contains a pyridine-sulfamoyl phenyl group and isoindoline-dione moiety.

- Physicochemical Properties : MW 493.53 g/mol, 83% purity, TPSA 114 Ų, indicating moderate solubility .

- Key Difference : The sulfamoyl and dioxoisoindolinyl groups may confer antimicrobial or anti-inflammatory activity, diverging from the target compound’s hypothesized CNS focus.

Fluorobenzyl-Containing Analogs

N-(4-Fluorophenyl)-2-Methyl-N-[1-(2-Phenylethyl)Piperidin-4-yl]Propanamide (p-Fluoro-Isobutyrylfentanyl)

- Structure : A fluorophenyl-substituted fentanyl analog.

- Activity : High opioid receptor affinity but associated with isomer misidentification risks (ortho/meta/para fluorophenyl isomers) .

- Key Difference : The piperidine and phenylethyl groups contrast with the target compound’s tetrahydrothiophene dioxide, suggesting divergent toxicity and receptor targets.

4-Butyl-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-Fluorobenzyl)Cyclohexanecarboxamide

- Structure : Replaces the pentanamide with a cyclohexanecarboxamide and adds a butyl chain.

- Properties: MW 409.6 g/mol (C₂₂H₃₂FNO₃S) .

Comparative Data Table

*Inferred formula based on structural analysis.

Key Research Findings

- Fluorine Substitution : Para-fluorine in the benzyl group (target compound) may enhance metabolic stability and receptor binding compared to methoxy or unsubstituted analogs .

- Sulfone Moieties: The tetrahydrothiophene dioxide group likely improves solubility relative to non-sulfonated analogs (e.g., thiophene in 7s) .

- Toxicity Trends: Fluorobenzyl derivatives (e.g., fentanyl analogs) often exhibit higher toxicity than non-fluorinated amides, but structural context is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.